molecular formula C20H22N2O5 B6349661 8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-53-0

8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349661
CAS No.: 1326808-53-0
M. Wt: 370.4 g/mol
InChI Key: AAQDJZRSRLHPFV-UHFFFAOYSA-N
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Description

8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, including a benzyl group, a furan ring, and a carboxylic acid moiety. The presence of these diverse functional groups makes it a subject of interest in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed via a cyclization reaction involving a suitable diamine and a diacid chloride. This step often requires the use of a strong base, such as sodium hydride, to facilitate the cyclization.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.

    Furan Ring Incorporation: The furan ring is typically introduced via a Friedel-Crafts acylation reaction, using furan-2-carbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the furan ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 8-Benzyl-4-(furan-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential biological activities. The presence of the furan ring and the spirocyclic structure can impart interesting pharmacological properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of polymers and other materials. Its unique structure can impart desirable properties to the final products, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets. The furan ring and the spirocyclic structure may allow the compound to bind to enzymes or receptors, modulating their activity. This could lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Unique due to its specific arrangement of functional groups.

    Spirocyclic Compounds: Share the spirocyclic core but differ in the attached functional groups.

    Furan Derivatives: Contain the furan ring but lack the spirocyclic structure.

Uniqueness

The uniqueness of this compound lies in its combination of a spirocyclic core, a furan ring, and a benzyl group. This combination of features is not commonly found in other compounds, making it a valuable subject for research and development in various scientific fields.

Properties

IUPAC Name

8-benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c23-18(17-7-4-12-26-17)22-16(19(24)25)14-27-20(22)8-10-21(11-9-20)13-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQDJZRSRLHPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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